molecular formula C14H10N2O10S2 B8802564 5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

Cat. No. B8802564
M. Wt: 430.4 g/mol
InChI Key: UETHPMGVZHBAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382039

Procedure details

Furthermore, 4-nitrotoluene-2-sulphonic acid can be used for the preparation of 4,4'-dinitrostilbene-2,2'-disulphonic acid, in which, for example, an approximately 30 to 50% strength aqueous solution of 4-nitrotoluene-2-sulphonic acid is reacted with oxidizing agents, for example with atmospheric oxygen. 4,4'-Dinitrostilbene-2,2'-disulphonic acid can be further processed by reduction to give 4,4'-diaminostilbene-2,2'-disulphonic acid (see Ber. 30, 3,100), and is an important intermediate product for the preparation of optical brighteners (A. Dorlars, C.-W. Schellhammer and J. Schroeder, Angew. Chem. 87, 693 (1975)).
Quantity
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reactant
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Identifiers

REACTION_CXSMILES
[N+](C1C=C(S(O)(=O)=O)C(C)=CC=1)([O-])=O.[N+:15]([C:18]1[CH:19]=[C:20]([S:39]([OH:42])(=[O:41])=[O:40])[C:21]([CH:24]=[CH:25][C:26]2[C:27]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:28][C:29]([N+:32]([O-])=O)=[CH:30][CH:31]=2)=[CH:22][CH:23]=1)([O-])=O.O=O>>[NH2:15][C:18]1[CH:19]=[C:20]([S:39]([OH:42])(=[O:41])=[O:40])[C:21]([CH:24]=[CH:25][C:26]2[C:27]([S:35]([OH:38])(=[O:37])=[O:36])=[CH:28][C:29]([NH2:32])=[CH:30][CH:31]=2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
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reactant
Smiles
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Step Two
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Step Three
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.